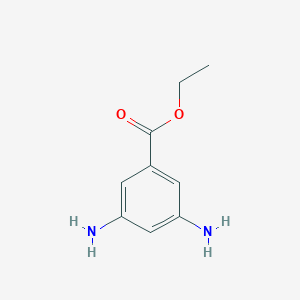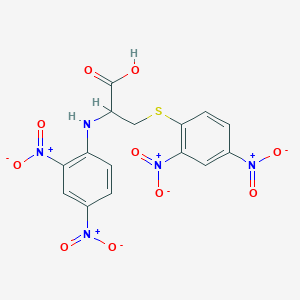
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid, also known as DNNSP, is a chemical compound used in scientific research. DNNSP is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and quality control.
Wirkmechanismus
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid binds to the active site of PDI and inhibits its activity. PDI has four thioredoxin-like domains (a, b, b', and a') that are involved in catalyzing the formation and breakage of disulfide bonds in proteins. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid binds to the b' domain of PDI and blocks its activity, leading to the accumulation of misfolded proteins and ER stress. The inhibition of PDI by 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been shown to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been shown to induce ER stress and activate the unfolded protein response (UPR) in cells. ER stress is a cellular response to the accumulation of misfolded proteins in the ER, which can lead to cell death if not resolved. The UPR is a signaling pathway that regulates protein folding, ER-associated degradation (ERAD), and apoptosis. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been shown to induce apoptosis in cancer cells and inhibit viral replication by inducing ER stress and activating the UPR.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid is a potent and specific inhibitor of PDI, making it a valuable tool for studying the role of PDI in protein folding and quality control. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been used in various cell-based assays and animal models to study the effects of PDI inhibition on protein folding, ER stress, and apoptosis. However, 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has some limitations for lab experiments. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid is a toxic compound and should be handled with caution. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid is also not suitable for in vivo studies due to its toxicity and poor pharmacokinetic properties.
Zukünftige Richtungen
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has opened up new avenues of research into the role of PDI in protein folding, ER stress, and apoptosis. Future studies could focus on developing new inhibitors of PDI with improved pharmacokinetic properties and lower toxicity. PDI inhibitors could be used as potential therapeutics for cancer, neurodegenerative diseases, and viral infections. Future studies could also investigate the role of PDI in other cellular processes, such as autophagy and lipid metabolism. Overall, 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has provided valuable insights into the complex role of PDI in cellular physiology and pathology.
Synthesemethoden
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid can be synthesized by reacting 2,4-dinitroaniline with 2,4-dinitrophenylsulfanylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid as a yellow powder.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been widely used as a research tool to study the role of PDI in protein folding and quality control. PDI is a key enzyme that catalyzes the formation and breakage of disulfide bonds in proteins. Disulfide bonds are critical for protein stability, folding, and function. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid binds to the active site of PDI and inhibits its activity, leading to the accumulation of misfolded proteins and ER stress. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been used to study the role of PDI in various diseases, including cancer, neurodegenerative diseases, and viral infections.
Eigenschaften
CAS-Nummer |
1655-62-5 |
|---|---|
Produktname |
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid |
Molekularformel |
C15H11N5O10S |
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
2-(2,4-dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H11N5O10S/c21-15(22)11(16-10-3-1-8(17(23)24)5-12(10)19(27)28)7-31-14-4-2-9(18(25)26)6-13(14)20(29)30/h1-6,11,16H,7H2,(H,21,22) |
InChI-Schlüssel |
BWXMKHIUCXHRIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



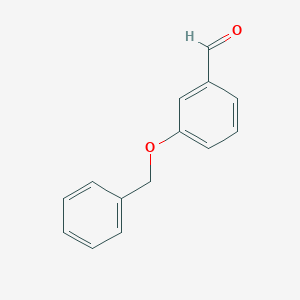
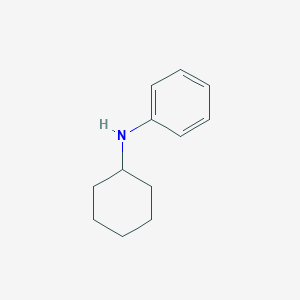
![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)
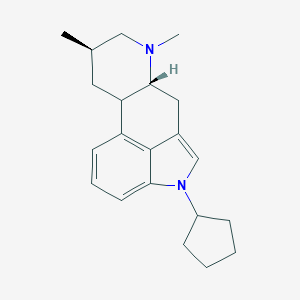

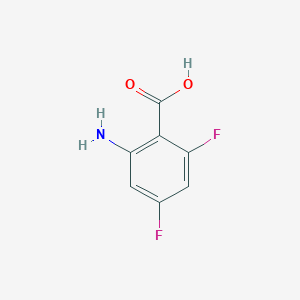
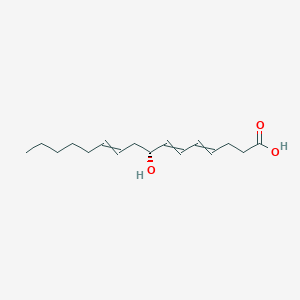
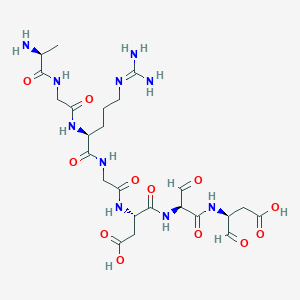

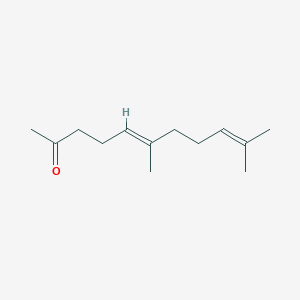
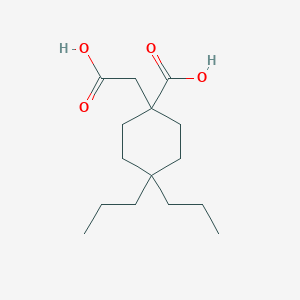

![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)
